molecular formula C12H18INO B14556048 Pyridinium, 4-(5-hexenyloxy)-1-methyl-, iodide CAS No. 61859-89-0

Pyridinium, 4-(5-hexenyloxy)-1-methyl-, iodide

Cat. No.: B14556048
CAS No.: 61859-89-0
M. Wt: 319.18 g/mol
InChI Key: ZMIFLDIWLDXNOZ-UHFFFAOYSA-M
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Description

Pyridinium, 4-(5-hexenyloxy)-1-methyl-, iodide is a quaternary ammonium salt with a pyridinium core This compound is characterized by the presence of a 5-hexenyloxy group attached to the 4-position of the pyridinium ring and a methyl group at the 1-position The iodide ion serves as the counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridinium, 4-(5-hexenyloxy)-1-methyl-, iodide typically involves the quaternization of 4-(5-hexenyloxy)pyridine with methyl iodide. The reaction is usually carried out in an aprotic solvent such as acetonitrile or dimethylformamide (DMF) under reflux conditions. The reaction proceeds as follows:

  • Dissolve 4-(5-hexenyloxy)pyridine in acetonitrile.
  • Add an equimolar amount of methyl iodide to the solution.
  • Heat the reaction mixture under reflux for several hours.
  • Cool the reaction mixture and precipitate the product by adding a non-solvent such as diethyl ether.
  • Filter and wash the precipitate to obtain the pure product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography may be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Pyridinium, 4-(5-hexenyloxy)-1-methyl-, iodide can undergo various chemical reactions, including:

    Nucleophilic substitution: The iodide ion can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.

    Oxidation: The compound can be oxidized to form N-oxide derivatives.

    Reduction: The pyridinium ring can be reduced to form the corresponding piperidine derivative.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium hydroxide, potassium cyanide, or sodium thiolate in polar solvents like water or ethanol.

    Oxidation: Reagents such as hydrogen peroxide or peracids in solvents like acetic acid.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic substitution: Formation of substituted pyridinium salts.

    Oxidation: Formation of pyridinium N-oxides.

    Reduction: Formation of piperidine derivatives.

Scientific Research Applications

Pyridinium, 4-(5-hexenyloxy)-1-methyl-, iodide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other pyridinium compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Studied for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Used in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of Pyridinium, 4-(5-hexenyloxy)-1-methyl-, iodide involves its interaction with biological membranes and enzymes. The compound can disrupt membrane integrity and inhibit enzyme activity, leading to antimicrobial effects. The molecular targets include membrane lipids and proteins, as well as specific enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • Pyridinium, 4-(5-hexenyloxy)-1-methyl-, bromide
  • Pyridinium, 4-(5-hexenyloxy)-1-methyl-, chloride
  • Pyridinium, 4-(5-hexenyloxy)-1-methyl-, fluoride

Uniqueness

Pyridinium, 4-(5-hexenyloxy)-1-methyl-, iodide is unique due to the presence of the iodide ion, which can influence its reactivity and solubility. Compared to its bromide, chloride, and fluoride counterparts, the iodide salt may exhibit different physicochemical properties and biological activities, making it a valuable compound for specific applications.

Properties

CAS No.

61859-89-0

Molecular Formula

C12H18INO

Molecular Weight

319.18 g/mol

IUPAC Name

4-hex-5-enoxy-1-methylpyridin-1-ium;iodide

InChI

InChI=1S/C12H18NO.HI/c1-3-4-5-6-11-14-12-7-9-13(2)10-8-12;/h3,7-10H,1,4-6,11H2,2H3;1H/q+1;/p-1

InChI Key

ZMIFLDIWLDXNOZ-UHFFFAOYSA-M

Canonical SMILES

C[N+]1=CC=C(C=C1)OCCCCC=C.[I-]

Origin of Product

United States

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